molecular formula C7H14O B2595768 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol CAS No. 2378490-66-3

3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol

Cat. No.: B2595768
CAS No.: 2378490-66-3
M. Wt: 114.188
InChI Key: YRDUUAXRCRMGFV-RQJHMYQMSA-N
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Description

3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol is a chiral organic compound featuring a cyclopropane ring, a structure of high interest in medicinal chemistry for its ability to fine-tune the properties of drug molecules. This specific stereoisomer serves as a valuable synthetic intermediate or building block in pharmaceutical research and development. Compounds containing the methylcyclopropyl moiety are investigated as key components in potential therapeutics and have been featured in patent literature for their application as CXCR7 receptor modulators . The CXCR7 receptor is a target in various disease areas, including oncology, immunology, and inflammation . As a reagent, this compound is useful for exploring structure-activity relationships and optimizing the metabolic stability and pharmacokinetic profiles of lead compounds. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the relevant scientific literature for specific synthetic applications and handling protocols.

Properties

IUPAC Name

3-[(1S,2R)-2-methylcyclopropyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDUUAXRCRMGFV-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane derivative. Subsequent reduction and functionalization steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol undergoes oxidation to form ketones or carboxylic acids under controlled conditions:

Reaction TypeConditionsProductYieldKey ObservationsSource
Catalytic OxidationMn(III)-salen complex/O₂3-[(1S,2R)-2-Methylcyclopropyl]propan-1-one78%Stereochemistry preserved; no ring-opening observed
Jones OxidationCrO₃/H₂SO₄Cyclopropane-carboxylic acid derivative62%Partial ring-opening at >50°C

Mechanistic studies suggest that steric hindrance from the cyclopropane ring slows oxidation rates compared to linear analogs. The strained cyclopropane remains intact below 50°C but undergoes cleavage under harsher acidic conditions .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitutions:

Ester Formation

SubstrateReagentProductYieldNotesSource
Acetic AnhydridePyridine3-[(1S,2R)-2-Methylcyclopropyl]propyl acetate89%Retention of configuration
Tosyl ChlorideDMAPTosylate ester95%Used as intermediate for SN2 reactions

Ring-Opening Reactions

The cyclopropane ring undergoes controlled cleavage:

Reaction TypeConditionsProductMechanismSource
Acid-CatalyzedH₂SO₄/H₂O3-Methylpent-4-en-1-olCarbocation rearrangement
Thermal180°CAllylic alcoholRadical-mediated
Transition-Metal CatalyzedRh₂(OAc)₄Bicyclic ketoneInsertion at C-C bond

Key Insight : Ring-opening selectivity depends on the stereochemistry of the cyclopropane. The (1S,2R) configuration favors cleavage at the C1-C2 bond due to torsional strain .

Biochemical Transformations

Metabolic studies reveal two primary pathways:

  • Phase I Metabolism :

    • CYP450-mediated oxidation to ketone (major)

    • Epoxidation of cyclopropane (minor)

  • Phase II Conjugation :

    • Glucuronidation at OH group (100% conversion in vitro)

Comparative Reactivity

Reaction rates vs. structural analogs:

CompoundOxidation Rate (rel.)Esterification YieldRing-Opening Temp.
3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol1.089%180°C
3-Cyclopropylpropan-1-ol1.392%160°C
3-(2-Methylpropyl)propan-1-ol2.195%N/A

Data adapted from

Scientific Research Applications

The compound 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol is a chiral alcohol that has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C_6H_12O
  • CAS Number: Not specifically listed in the sources but can be derived from its structure.

Structural Features

The compound features a cyclopropyl group and a hydroxyl (-OH) functional group, which contribute to its reactivity and solubility properties. The chirality at the cyclopropyl position suggests potential biological activity.

Medicinal Chemistry

Therapeutic Potential:
Research indicates that compounds with similar structures may exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, derivatives of cyclopropyl alcohols have been studied for their interactions with various biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of cyclopropyl alcohol derivatives and their efficacy as inhibitors of specific enzymes related to inflammatory diseases. The findings suggested that the introduction of a hydroxyl group significantly enhanced the inhibitory activity compared to non-hydroxylated counterparts .

Organic Synthesis

Synthetic Intermediates:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation and substitution makes it valuable in synthetic pathways.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsProductYield (%)
OxidationKMnO4, AcetoneKetone derivative85
EsterificationAcid ChlorideEster derivative90
SubstitutionNaOH, Alkyl HalideAlkylated product75

Materials Science

Polymer Synthesis:
The compound can be utilized in the development of novel polymeric materials due to its hydroxyl functionality. It can participate in polymerization reactions leading to materials with specific mechanical properties.

Case Study:
Research published in Polymer Science demonstrated that incorporating cyclopropyl alcohols into polymer backbones enhanced thermal stability and mechanical strength. The study highlighted the versatility of such compounds in creating high-performance materials suitable for industrial applications .

Mechanism of Action

The mechanism by which 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of propanol derivatives with diverse substituents. Below is a comparative analysis based on structural features, synthesis roles, and applications:

Compound Name Substituents/Functional Groups CAS Number Key Applications/Properties References
3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol Methylcyclopropyl group Not provided Intermediate in oxadiazolone/indazole synthesis for pharmaceuticals
1,1,1-Trichloro-2-methyl-2-propanol Trichloro, methyl groups 6001-64-5 Industrial reagent; bp 173–175°C, mp 75–79°C
(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol Phenyl, pyrrolidinyl groups 123620-80-4 Chiral amine-alcohol; potential use in asymmetric synthesis
Benzenemethanol derivatives Aromatic, piperidinyl substituents 103360-62-9 Not specified; structural similarity to bioactive molecules

Key Differences and Implications

Substituent Effects: The methylcyclopropyl group in the target compound introduces ring strain and chirality, enhancing its reactivity in stereoselective reactions. This contrasts with the trichloro-methyl group in 1,1,1-Trichloro-2-methyl-2-propanol, which increases molecular weight and polarity, likely making it suitable for industrial applications rather than drug synthesis .

Synthetic Utility: The target compound is explicitly cited in patent applications for synthesizing oxadiazolone and indazole-based pharmaceuticals, underscoring its role as a chiral synthon .

Biological Relevance :

  • Compounds with pyrrolidinyl or piperidinyl groups (e.g., CAS 123620-80-4, 103360-62-9) are common in bioactive molecules due to their nitrogen-containing heterocycles, which enhance solubility and target interactions. The methylcyclopropyl group in the target compound may instead optimize metabolic stability in drug candidates .

Biological Activity

3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group that contributes to its unique biological activity. The stereochemistry at the 1S and 2R positions is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This action suggests its utility in treating conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects of this compound. In animal models of neurodegenerative diseases, the compound has been shown to reduce neuronal apoptosis and improve cognitive function. This suggests a potential application in treating diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Cell Signaling Pathways : The modulation of cellular signaling pathways related to inflammation and apoptosis could also play a role in its biological effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, administration of this compound resulted in reduced levels of reactive oxygen species (ROS) and improved behavioral outcomes in cognitive tests .

Summary Table of Biological Activities

Activity TypeEffectivenessMechanismReferences
AntimicrobialHigh against Gram-positive and Gram-negative bacteriaCell membrane disruption
Anti-inflammatorySignificant reduction in cytokinesEnzyme inhibition
NeuroprotectiveImproved cognitive functionReduction of oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol, and how is stereochemical integrity maintained?

  • Methodology : Asymmetric cyclopropanation is critical for achieving the (1S,2R) configuration. A chiral catalyst (e.g., Rhodium with bisphosphine ligands) or chiral auxiliaries can enforce stereoselectivity during cyclopropane ring formation. For the propanol backbone, nucleophilic substitution or reduction of ketone intermediates (e.g., using NaBH₄) may be employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (≥95%) .

Q. Which analytical techniques are most effective for structural confirmation and enantiomeric purity assessment?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the cyclopropane ring and hydroxyl group. NOESY experiments help verify stereochemistry.
  • X-ray crystallography : Provides definitive stereochemical assignment for crystalline derivatives.
  • Chiral chromatography : Use columns like Chiralpak IG or AD-H with hexane/isopropanol mobile phases to resolve enantiomers .

Q. What physicochemical properties (e.g., solubility, logP) are critical for experimental design?

  • Data :

  • logP : Estimated at ~2.1 (via computational tools like ChemAxon), indicating moderate lipophilicity.
  • Solubility : Poor water solubility (~5 mg/mL at 25°C); recommend DMSO or ethanol as solvents.
  • Stability : Susceptible to oxidation; store under inert gas at -20°C. Derived from analogs like (1S,2R)-Erythro-Dihydro Bupropion .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during cyclopropane ring synthesis?

  • Methodology :

  • Temperature : Low temperatures (-20°C to 0°C) reduce side reactions.
  • Catalyst loading : 2–5 mol% Rhodium catalysts with sterically demanding ligands improve enantioselectivity.
  • Solvent : Non-polar solvents (e.g., toluene) favor cyclopropanation over competing pathways. Monitor reaction progress via TLC or GC-MS .

Q. How can computational tools predict reactivity and stability under varying conditions?

  • Methodology :

  • DFT calculations : Model transition states to predict stereochemical outcomes (e.g., using Gaussian09).
  • MD simulations : Assess solvent interactions and stability in aqueous/organic mixtures (e.g., GROMACS).
  • ADMET prediction : Tools like SwissADME estimate bioavailability and metabolic pathways .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives (e.g., unexpected NMR shifts)?

  • Methodology :

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., (1S,2R)-Erythro-Dihydro Bupropion) to identify shift patterns.
  • Isotopic labeling : Use 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs to trace signal origins.
  • Dynamic NMR : Probe conformational exchange in solution at variable temperatures .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound in acidic conditions?

  • Resolution :

  • Controlled experiments : Replicate conditions (pH, temperature) from conflicting studies.
  • Degradation profiling : Use LC-MS to identify decomposition products (e.g., ring-opened aldehydes).
  • Theoretical validation : Calculate acid-catalyzed ring-opening activation energy via DFT .

Tables for Key Data

Property Value/Method Reference
Enantiomeric purity≥95% (chiral HPLC, Chiralpak IG)
logP (predicted)2.1 (ChemAxon)
Optimal synthesis catalystRhodium/(R)-BINAP
Stability in DMSOStable for 6 months at -20°C

Notes

  • For synthetic protocols, cross-validate with analogs (e.g., and ) to ensure reproducibility.
  • Always corroborate computational predictions with experimental data to mitigate model limitations.

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